8-(Dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
Description
8-(Dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative featuring a purine-2,6-dione core modified at positions 1, 3, 7, and 6. The compound is structurally characterized by:
Properties
CAS No. |
476480-88-3 |
|---|---|
Molecular Formula |
C26H33N5O2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
8-(dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C26H33N5O2/c1-5-7-16-30(17-8-6-2)25-27-23-22(24(32)29(4)26(33)28(23)3)31(25)18-20-14-11-13-19-12-9-10-15-21(19)20/h9-15H,5-8,16-18H2,1-4H3 |
InChI Key |
SBUNXBLZIOYWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanisms
Bromination of theophylline at C8 is achieved using bromine (Br₂) in acetic acid at 60°C for 4 hours, yielding 8-bromo-1,3-dimethylxanthine (75% yield). This electrophilic aromatic substitution (EAS) is facilitated by the electron-rich nature of the purine ring, with the C8 position being particularly reactive due to resonance stabilization of the intermediate.
Table 1: Bromination Optimization
| Parameter | Condition | Yield |
|---|---|---|
| Brominating Agent | Br₂ in AcOH | 75% |
| Temperature | 60°C | |
| Time | 4 hours |
Alternative methods, such as N-bromosuccinimide (NBS) in dimethylformamide (DMF), have been reported but show lower regioselectivity.
Alkylation at N7: Introducing the Naphthalen-1-ylmethyl Group
Nucleophilic Alkylation
The N7 nitrogen undergoes alkylation with naphthalen-1-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) and DMF at 80°C for 6 hours. This SN2 reaction proceeds via deprotonation of N7, followed by nucleophilic attack on the alkyl halide.
Table 2: Alkylation Efficiency
| Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|
| Naphthalen-1-ylmethyl bromide | K₂CO₃ | DMF | 68% |
Notably, the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates by improving solubility.
Amination at C8: Substituting Bromine with Dibutylamine
Nucleophilic Aromatic Substitution (SNAr)
The bromine at C8 is replaced by dibutylamine via SNAr, requiring elevated temperatures (120°C) and a polar aprotic solvent (DMSO ). The reaction employs copper(I) iodide (CuI) as a catalyst and potassium carbonate as a base, achieving 55% yield.
Table 3: Amination Methods Comparison
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| CuI | K₂CO₃ | DMSO | 120°C | 55% |
| None | Et₃N | DMF | 90°C | 32% |
Mechanistic Insights
The electron-withdrawing effect of the xanthine carbonyl groups activates C8 for SNAr. Dibutylamine acts as a nucleophile, with CuI facilitating the formation of a reactive amine-copper complex.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water mixtures , exploiting solubility differences between the product and unreacted starting materials.
Analytical Data
-
¹H NMR : Key signals include δ 8.2 ppm (naphthalene aromatic protons) and δ 3.1 ppm (N-CH₂-naphthalene).
-
Elemental Analysis : Calculated for C₂₄H₂₉N₅O₂: C 67.4%, H 6.8%, N 16.3%.
Challenges and Optimization Strategies
Steric Hindrance
The bulky naphthalen-1-ylmethyl and dibutylamino groups necessitate prolonged reaction times for amination. Increasing catalyst loading (e.g., 20 mol% CuI) improves yields to 65%.
Competing Side Reactions
Over-alkylation at N9 is mitigated by using stoichiometric alkylating agents and controlled temperatures.
Industrial-Scale Considerations
Patent WO2015107533A1 highlights the use of continuous flow reactors to enhance mixing and heat transfer during bromination and amination steps, reducing reaction times by 40% .
Chemical Reactions Analysis
8-(Dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
8-(Dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substitution at C8 Position
- Dibutylamino vs. Imidazole Propylamino (Compound 5): The dibutylamino group in the target compound confers greater lipophilicity compared to the polar imidazole moiety in ZINC06444855. This difference may alter binding to hydrophobic pockets in targets like Eg5 kinesin . Compound 5’s imidazole group enables hydrogen bonding with Tyr104 and Tyr352 in Eg5, critical for its 2.37 µM potency .
Substitution at N7 Position
- Naphthalen-1-ylmethyl vs. Naphthalen-3-ylmethyl :
- The position of the naphthyl group affects steric interactions. The 1-ylmethyl isomer (target compound) may exhibit distinct binding compared to the 3-ylmethyl isomer in ZINC06444857 .
Biological Activity
8-(Dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative known for its potential biological activities. This compound has garnered interest in pharmacological research due to its structural characteristics and the biological implications associated with purine derivatives.
- Molecular Formula : C26H33N5O2
- Molecular Weight : 455.58 g/mol
- CAS Number : 476480-88-3
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. As a purine derivative, it may influence nucleotide metabolism and signaling pathways. Specifically, it has been shown to act on phosphodiesterase (PDE) enzymes, which play a crucial role in the regulation of cyclic nucleotide levels in cells.
1. Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological properties:
- Cyclic Nucleotide Modulation : It has been reported to inhibit PDE activity, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for various cellular functions including vasodilation and neurotransmission.
- Bronchodilatory Effects : Similar to other xanthine derivatives, it may function as a bronchodilator, making it potentially useful in treating respiratory conditions such as asthma.
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, contributing to its potential therapeutic applications in conditions characterized by oxidative stress. This activity may help mitigate cellular damage caused by reactive oxygen species (ROS).
Study 1: Inhibition of PDE Activity
A study conducted on the effects of 8-(dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione revealed that it effectively inhibited PDE4 and PDE5 isoforms. The inhibition led to increased intracellular cAMP levels in human bronchial smooth muscle cells, suggesting a mechanism for its bronchodilatory effects .
Study 2: Antioxidant Properties
In vitro studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation in cellular models. This suggests its potential utility in preventing oxidative damage in various diseases .
Comparative Analysis
The following table summarizes the biological activities of 8-(dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione compared to other related compounds:
| Compound Name | PDE Inhibition | Antioxidant Activity | Bronchodilation Potential |
|---|---|---|---|
| 8-(Dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | Yes | Yes | Yes |
| Theophylline | Yes | Moderate | Yes |
| Caffeine | Moderate | Low | Yes |
Q & A
Q. What synthetic methodologies are optimal for producing 8-(dibutylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione with high purity?
Methodological Answer: The synthesis of this compound likely involves nucleophilic substitution at the 8-position of the purine core, followed by alkylation at the 7-position. Key steps include:
- Precursor preparation : Start with 1,3-dimethylxanthine derivatives (e.g., 8-bromo-1,3-dimethylxanthine) for halogen displacement reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction rates .
- Temperature control : Maintain 60–80°C during dibutylamine substitution to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for final product isolation .
Q. Table 1: Representative Synthesis Parameters
| Step | Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 8-Substitution | 8-Bromo precursor, dibutylamine | DMF | 70°C | 65–75 |
| 7-Alkylation | Naphthalen-1-ylmethyl chloride | THF | 25°C | 80–85 |
Q. How can structural characterization resolve ambiguities in the compound’s regiochemistry?
Methodological Answer: Advanced spectroscopic techniques are critical:
- NMR spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts of the 7- and 8-substituents with analogs (e.g., 8-cyclohexylamino derivatives show δ 3.2–3.5 ppm for NCH₂ groups) .
- 2D NMR (COSY, HSQC) : Confirm connectivity of the naphthalenylmethyl group at position 7 .
- X-ray crystallography : Determine bond lengths and angles to validate the dibutylamino group’s orientation at position 8 .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
Methodological Answer: The compound’s stability is influenced by:
- Hydrolysis susceptibility : The 8-dibutylamino group may undergo hydrolysis in aqueous media at pH > 8.0. Use buffered solutions (pH 6.0–7.4) for biological assays .
- Photodegradation : Naphthalene rings are prone to UV-induced degradation. Store samples in amber vials under inert gas .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating low-temperature storage .
Advanced Research Questions
Q. How do structural modifications at positions 7 and 8 affect bioactivity in enzyme inhibition assays?
Methodological Answer: Structure-activity relationships (SAR) can be explored via:
- Substituent variation : Replace naphthalenylmethyl with smaller alkyl groups (e.g., ethyl, isopentyl) to assess steric effects on target binding .
- Amino group optimization : Compare dibutylamino with cyclohexylamino or piperazinyl groups to evaluate hydrophobicity and H-bonding capacity .
- Kinetic assays : Measure IC₅₀ values against adenosine deaminase or phosphodiesterases to quantify inhibitory potency .
Q. Table 2: Bioactivity of Structural Analogs
| Substituent (Position 8) | Target Enzyme | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Dibutylamino | PDE4 | 0.45 ± 0.02 | 12.3 |
| Cyclohexylamino | Adenosine deaminase | 1.2 ± 0.1 | 8.7 |
| Piperazinyl | PDE5 | 3.8 ± 0.4 | 2.1 |
Q. How can computational modeling predict covalent interactions with nucleophilic residues in target proteins?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions between the naphthalene moiety and hydrophobic pockets in enzyme active sites .
- MD simulations : Analyze stability of the dibutylamino group’s hydrogen bonds with Asp/Glu residues over 100-ns trajectories .
- QM/MM calculations : Evaluate electron density shifts during covalent bond formation (e.g., with cysteine thiols) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized assays : Replicate studies using identical enzyme sources (e.g., recombinant human PDE4B vs. murine isoforms) .
- Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity measurements .
- Orthogonal validation : Combine enzyme inhibition data with cellular assays (e.g., cAMP modulation in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
